Tris(cyclopentadienyl)cerium

Description

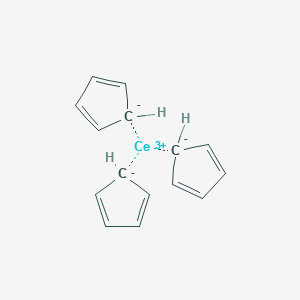

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBXTFCUISDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Ce | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926499 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298-53-9 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Derivatization Strategies

Classic Synthetic Routes to Tris(cyclopentadienyl)cerium(III)

The predominant method for synthesizing tris(cyclopentadienyl)cerium(III) is through a salt metathesis reaction. wikipedia.org This approach remains a cornerstone of its laboratory-scale preparation.

Reactant Precursors and Reaction Conditions

The most common synthesis involves the reaction of anhydrous cerium(III) chloride (CeCl₃) with an alkali metal cyclopentadienide (B1229720) salt, typically sodium cyclopentadienide (NaC₅H₅). wikipedia.org The stoichiometry of the reaction requires three equivalents of the cyclopentadienide salt for every one equivalent of the cerium precursor. The reaction proceeds via the exchange of ions, leading to the formation of the desired tris(cyclopentadienyl)cerium(III) and three equivalents of sodium chloride as a byproduct. wikipedia.org

The reaction is typically carried out under inert atmospheric conditions to prevent the oxidation of the Ce(III) center and decomposition of the product. Vigorous stirring is maintained throughout the reaction, which can last for several hours to ensure completion. Following the reaction, the insoluble sodium chloride is removed by filtration, and the product is isolated from the filtrate, often through crystallization.

| Precursor 1 | Precursor 2 | Stoichiometric Ratio (P1:P2) | Typical Conditions | Product |

|---|---|---|---|---|

| Anhydrous Cerium(III) Chloride (CeCl₃) | Sodium Cyclopentadienide (NaC₅H₅) | 1:3 | Inert atmosphere, vigorous stirring, reflux | Tris(cyclopentadienyl)cerium(III) (Ce(C₅H₅)₃) |

Solvent Effects in Synthesis

The choice of solvent is critical for the successful synthesis of tris(cyclopentadienyl)cerium(III). Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are most commonly employed. wikipedia.org THF is effective due to its ability to dissolve the sodium cyclopentadienide reactant and its good coordinating properties, which can stabilize the cerium complex. The final product, tris(cyclopentadienyl)cerium(III), is also soluble in THF, which facilitates the separation from the precipitated sodium chloride byproduct. The use of THF as the reaction medium is a well-established practice in this synthesis. wikipedia.org

Approaches for Accessing Organocerium(IV) Compounds

While most organocerium chemistry is dominated by the +3 oxidation state, there is considerable interest in accessing the more oxidizing Ce(IV) state. americanelements.com Tris(cyclopentadienyl)cerium(III) complexes serve as a valuable platform for the synthesis of these high-valent species. mdpi.com

Oxidation of Ce(III) Precursors

The oxidation of Ce(III) precursors is a primary strategy for synthesizing organocerium(IV) compounds. mdpi.com For instance, Ce(C₅H₅)₃ can be oxidized with PhICl₂ to generate the corresponding Ce(IV) chloride complex, (C₅H₅)₃CeCl. mdpi.com Other oxidizing agents such as benzoquinone have also been used effectively to oxidize other Ce(III) complexes to the tetravalent state. mdpi.com This demonstrates that the tris(cyclopentadienyl) framework is robust enough to support the more oxidizing Ce(IV) center, allowing for the isolation of compounds like (C₅H₅)₃Ce(OR).

Beyond direct oxidation of Ce(C₅H₅)₃, other Ce(IV) organometallics can be accessed through salt metathesis reactions starting from soluble Ce(IV) inorganic precursors. A notable example is the reaction of Ce(OᵗBu₃)₂(NO₃)₂(THF)₂ with potassium salts of substituted cyclopentadienes to yield new Ce(IV) metallocenes. mdpi.comosti.gov

Challenges and Refutations in Ce(IV) Cyclopentadienyl (B1206354) Synthesis

The synthesis of organocerium(IV) compounds is not without its challenges, and the history of the field includes notable refutations. rsc.org Early reports claimed the synthesis of tetrakis(cyclopentadienyl)cerium(IV), Ce(C₅H₅)₄. However, these claims were later disproven. wikipedia.orgrsc.org Subsequent investigations demonstrated that the reaction conditions reported, which involved reacting a Ce(IV) salt with sodium cyclopentadienide, did not yield the expected Ce(C₅H₅)₄. Instead, the Ce(IV) starting material was reduced during the reaction, leading to the formation of the more stable tris(cyclopentadienyl)cerium(III). rsc.org This highlights the strong oxidizing nature of Ce(IV) and the difficulty in synthesizing homoleptic organometallic complexes with simple, highly reducing ligands like the cyclopentadienyl anion. The synthesis of organometallic cerium(IV) compounds remains an area of active research, with success often depending on carefully selected ligand systems that can stabilize the high oxidation state. rsc.org

Ligand Substitution and Functionalization of the Cyclopentadienyl Scaffold

Modifying the ligand sphere around the cerium center is crucial for tuning the steric and electronic properties of the complex, which in turn influences its reactivity and physical characteristics. This can be achieved through ligand substitution or by using pre-functionalized cyclopentadienyl ligands.

Sterically demanding substituents on the cyclopentadienyl rings can provide kinetic stabilization to the cerium complex. unt.eduescholarship.org For example, the use of di-t-butylcyclopentadienyl ligands has been shown to slow down ligand redistribution reactions compared to less bulky analogues. unt.eduescholarship.org This approach allows for the isolation of otherwise unstable species. Similarly, using silyl-substituted cyclopentadienyl ligands, such as in tris[trimethylsilyl(t-butyl)cyclopentadienyl]cerium, introduces both steric bulk and different electronic properties. unt.eduescholarship.org

Furthermore, ligand substitution reactions can be used to create heteroleptic, or mixed-ligand, complexes. For instance, tris(cyclopentadienyl) and related cerium(IV) chloride complexes can react with sodium aryloxides (NaOAr) to replace one or more cyclopentadienyl or chloride ligands with aryloxide groups, yielding complexes like Cp₃Ce(OAr) or Cp₂Ce(OAr)₂. researchgate.netnih.gov This strategy allows for the synthesis of a wide array of derivatives with tailored properties. The choice of substituents on the cyclopentadienyl ring, from simple alkyl groups like methyl to larger groups like trimethylsilyl (B98337), significantly impacts the stability and reactivity of the resulting Ce(IV) complexes. nih.gov

| Substituted Ligand | Example Cerium Complex Type | Purpose/Effect |

|---|---|---|

| Methylcyclopentadienyl (MeC₅H₄) | (MeC₅H₄)₃CeCl | Modifies electronic properties and solubility |

| Pentamethylcyclopentadienyl (C₅Me₅ or Cp*) | (C₅Me₅)₂Ce(OR)₂ | Enhances stability of Ce(IV) state, increases steric bulk |

| Di-t-butylcyclopentadienyl | Tris(di-t-butylcyclopentadienyl)cerium | Provides kinetic stabilization, slows ligand redistribution |

| Trimethylsilylcyclopentadienyl | Tris[trimethylsilyl(t-butyl)cyclopentadienyl]cerium | Introduces steric bulk and modifies electronic character |

| Aryloxide (OAr) | Cp₃Ce(OAr) | Creates heteroleptic complexes via ligand substitution |

Synthesis of Substituted Cyclopentadienyl Analogues

The modification of the cyclopentadienyl (Cp) ligand through substitution is a primary strategy to influence the stability and reactivity of the resulting cerium complex. The introduction of bulky or electron-donating/withdrawing groups can provide kinetic stabilization and alter the electronic environment of the cerium center.

A common synthetic route involves the metathesis reaction between an anhydrous cerium(III) salt, typically cerium(III) chloride (CeCl₃), and an alkali metal salt of the desired substituted cyclopentadienyl ligand. This reaction is generally performed in an inert solvent such as tetrahydrofuran (THF).

Key research findings in this area include the synthesis of cerium complexes with sterically demanding cyclopentadienyl ligands. For instance, the use of di-tert-butylcyclopentadienyl and trimethylsilyl(t-butyl)cyclopentadienyl ligands has been explored to create more stable trivalent cerium compounds. These bulky substituents encumber the metal center, preventing unwanted side reactions and intermolecular interactions. Structural studies have shown that sufficiently bulky silyl (B83357) groups, such as in (Me₃SiC₅H₄)₃Ce and [(Me₃Si)₂C₅H₃]₃Ce, can lead to the formation of monomeric complexes in the solid state, in contrast to the polymeric nature of less substituted analogues like (MeC₅H₄)₃Ce.

Table 1: Synthesis of Substituted Tris(cyclopentadienyl)cerium Analogues

| Compound Name | Cyclopentadienyl Ligand | Precursors | Key Characteristics |

|---|---|---|---|

| Tris(methylcyclopentadienyl)cerium | Methylcyclopentadienyl | CeCl₃, Na(MeC₅H₄) | Forms a tetrameric structure in the solid state. |

| Tris(trimethylsilylcyclopentadienyl)cerium | Trimethylsilylcyclopentadienyl | CeCl₃, K(Me₃SiC₅H₄) | Monomeric due to the steric bulk of the trimethylsilyl groups. |

| Tris(di-tert-butylcyclopentadienyl)cerium | Di-tert-butylcyclopentadienyl | CeCl₃, K[(t-Bu)₂C₅H₃] | Provides significant kinetic stabilization to the Ce(III) center. |

| Tris(butylcyclopentadienyl)cerium | Butylcyclopentadienyl | CeCl₃, Na(BuC₅H₄) | Often results in a viscous liquid product. |

| Tris(tetramethylcyclopentadienyl)cerium | Tetramethylcyclopentadienyl | CeCl₃, Na[(CH₃)₄C₅H] | Increased electron-donating ability compared to unsubstituted Cp. |

Incorporation of Ancillary Ligands (e.g., Halogenido, Siloxy, Alkoxy)

A significant derivatization strategy involves extending tris(cyclopentadienyl) scaffolds through the incorporation of ancillary ligands, which are non-cyclopentadienyl groups attached to the cerium center. This approach often involves the oxidation of a stable tris(cyclopentadienyl)cerium(III) complex to a cerium(IV) species, which can then be functionalized with ligands such as halides, alkoxides, or siloxides. researchgate.netnih.gov The Ce(III)/Ce(IV) redox couple is highly sensitive to the coordination environment, and the choice of both the cyclopentadienyl and ancillary ligands allows for precise tuning of the electrochemical potential. researchgate.net

The synthesis of these Ce(IV) derivatives can be achieved by reacting a Ce(III) tris(cyclopentadienyl) precursor with a suitable oxidizing agent. For example, complexes bearing monosubstituted cyclopentadienyl ligands, such as Tris(methylcyclopentadienyl)cerium(III) (CpMe₃Ce(thf)), can be oxidized with agents like 1,4-benzoquinone (B44022) or hexachloroethane (B51795) (C₂Cl₆) to yield Ce(IV) chloride complexes, such as CpMe₃CeCl. Similarly, reaction with elemental iodine affords the corresponding iodide complex.

Once the Ce(IV) halide is formed, it serves as a versatile precursor for further functionalization via salt metathesis protocols. Reaction of a complex like Tris(trimethylsilylcyclopentadienyl)cerium(IV) chloride (Cp'₃CeCl) with alkali metal alkoxides or siloxides can yield robust and isolable Ce(IV) alkoxide or siloxide derivatives, such as Cp'₃Ce(OtBu). acs.org

Table 2: Examples of Tris(cyclopentadienyl)cerium(IV) Derivatives with Ancillary Ligands

| Derivative Class | Example Compound | Synthetic Route | Precursor | Oxidizing Agent |

|---|---|---|---|---|

| Halogenido (Chloride) | (C₅H₄SiMe₃)₃CeCl | Oxidation | (C₅H₄SiMe₃)₃Ce(thf) | C₂Cl₆ |

| Halogenido (Iodide) | (C₅H₄SiMe₃)₃CeI | Oxidation | (C₅H₄SiMe₃)₃Ce(thf) | I₂ |

| Alkoxy | (C₅H₄SiMe₃)₃Ce(OtBu) | Salt Metathesis | (C₅H₄SiMe₃)₃CeCl | N/A (uses NaOtBu) |

| Siloxy | (Cp''')₃Ce(OSiPh₃) | Salt Metathesis | (Cp''')₃CeCl | N/A (uses NaOSiPh₃) |

Synthetic Pathways to Heteroleptic Tris(cyclopentadienyl)cerium Derivatives

Heteroleptic complexes contain a mixture of different ligand types. In the context of tris(cyclopentadienyl)cerium, this refers to compounds where the cerium atom is bonded to a combination of different substituted cyclopentadienyl rings or a mix of cyclopentadienyl and other ancillary ligands from the outset of the synthesis.

One prominent pathway to heteroleptic derivatives is through controlled alcoholysis of a homoleptic tris(cyclopentadienyl)cerium complex. For instance, the reaction of Tris(trimethylsilylcyclopentadienyl)cerium (Cp'₃Ce) with alcohols (ROH) can lead to the formation of bimetallic, alkoxide-bridged dimers of the formula [Cp'₂Ce(μ-OR)]₂. rsc.org In this process, one of the cyclopentadienyl ligands is displaced by an alkoxide group, resulting in a heteroleptic bis(cyclopentadienyl)cerium alkoxide species that then dimerizes. rsc.org

Another approach involves the stepwise addition of ligands to a cerium precursor. A patented process describes the reaction of ceric ammonium (B1175870) nitrate (B79036) with a cyclopentadienyl alkali metal complex. google.com By carefully controlling the stoichiometry and order of addition, it is possible to successively form heteroleptic intermediates such as mono(cyclopentadienyl)cerium dinitrate and di(cyclopentadienyl)cerium mononitrate before arriving at the tris(cyclopentadienyl)cerium product. google.com These nitrate-containing intermediates are themselves heteroleptic complexes. This method highlights a pathway where the final product is built up through isolable heteroleptic species.

Table 3: Synthetic Pathways to Heteroleptic Cerium Derivatives

| Pathway | Precursor | Reagent(s) | Resulting Heteroleptic Complex | Key Feature |

|---|---|---|---|---|

| Alcoholysis | (C₅H₄SiMe₃)₃Ce | Ethanol (EtOH), Isopropanol (iPrOH) | [(C₅H₄SiMe₃)₂Ce(μ-OEt)]₂, [(C₅H₄SiMe₃)₂Ce(μ-OiPr)]₂ | Displacement of a Cp' ligand by an alkoxide, leading to a bridged dimer. rsc.org |

| Stepwise Addition | Ceric ammonium nitrate | Sodium cyclopentadienide | Mono(cyclopentadienyl)cerium dinitrate, Di(cyclopentadienyl)cerium mononitrate | Sequential replacement of nitrate ligands with cyclopentadienyl ligands. google.com |

Electronic Structure and Bonding Interactions

Theoretical and Computational Approaches for Electronic Structure Elucidation

A variety of sophisticated computational methods have been employed to model the electronic structure of tris(cyclopentadienyl)cerium and related organocerium complexes. These theoretical approaches provide deep insights into the bonding and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of tris(cyclopentadienyl)cerium and its derivatives. nih.govuga.edu DFT calculations have been instrumental in analyzing the nature of the metal-ligand bonding, predicting molecular geometries, and interpreting spectroscopic data. nih.govacs.org For instance, DFT studies on various tris(cyclopentadienyl)lanthanide complexes have helped to quantify the covalent character of the metal-ligand bond, which generally increases in the order of lanthanides < actinides < transition metals. researchgate.net In the context of cerium(IV) complexes, DFT calculations have been used to analyze the bonding in carbene complexes, revealing significant covalency in the Ce-C bond. nih.gov Furthermore, DFT has been employed to study the electronic structure of tetravalent tris(cyclopentadienyl)cerium alkoxide complexes, providing insights into their redox characteristics. acs.org

Recent DFT studies on tris(carbene)borate complexes of cerium(III) have demonstrated greater covalency in the metal-carbon bonds compared to their tris(pyrazolyl)borate analogs, with calculations accurately reproducing experimental geometries. rsc.org These computational analyses often include Natural Bond Orbital (NBO) analysis to quantify orbital contributions and charge distribution. acs.orgresearchgate.net For example, in a cerium(IV) imido complex, DFT calculations showed that the cerium contribution to the Ce=N bond was significant, with contributions from both 5d and 4f orbitals. acs.org

For a more rigorous treatment of electron correlation effects, particularly in f-element systems, ab initio and multiconfigurational methods are often employed. acs.orgaps.org Techniques like Complete Active Space Self-Consistent Field (CASSCF) are crucial for accurately describing the electronic states of cerium complexes, where multiple electronic configurations can be close in energy. nih.govucl.ac.uk These methods are essential for understanding systems with potential multiconfigurational character, such as cerocene, and for analyzing the involvement of 4f orbitals in bonding. ucl.ac.ukresearchgate.net

Ab initio calculations have been used to rationalize experimental data, such as the variable energy photoelectron spectrum of Ce(C₅H₅)₃. ucl.ac.uk These studies have indicated that in formally Ce(IV) organometallic systems, the number of Ce 4f electrons is closer to that of a Ce(III) system, highlighting the complexity of assigning formal oxidation states. ucl.ac.uk Furthermore, advanced ab initio methods have been used to investigate the ground-state electronic structure of cerium sandwich complexes, providing a detailed picture of the Ce 4f-ligand π interactions. researchgate.net

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. uga.edu This analysis provides a quantitative assessment of the nature of the chemical bond. For tris(cyclopentadienyl)lanthanide complexes, EDA has been used to estimate the strengths of stabilizing orbital contributions and the contributions of quasi-classical electrostatic interactions to the bonding. uga.edu

Studies employing EDA have consistently shown that the bonding in lanthanide complexes like tris(cyclopentadienyl)cerium is predominantly ionic, with the electrostatic component being the major contributor to the interaction energy. smolecule.commdpi.com The covalent character, represented by the orbital interaction term, is generally found to be smaller for lanthanides when compared to transition metals and actinides. researchgate.netmdpi.com

Nature of Metal-Ligand Bonding in Tris(cyclopentadienyl)cerium

The bonding between the cerium atom and the cyclopentadienyl (B1206354) ligands in Ce(C₅H₅)₃ is a key aspect of its chemistry, influencing its structure, reactivity, and physical properties. The nature of this bond is primarily understood as a combination of ionic and covalent interactions, with the degree of each being a subject of ongoing research.

Assessment of Ionic and Covalent Contributions

The metal-ligand bonding in tris(cyclopentadienyl)cerium is predominantly considered to be ionic in nature. wikipedia.org This is a general characteristic of lanthanide cyclopentadienyl complexes, distinguishing them from their transition metal counterparts which exhibit more covalent "sandwich" bonding. wikipedia.orggoogle.com The significant ionic character arises from the electrostatic attraction between the positively charged cerium ion (Ce³⁺) and the negatively charged cyclopentadienyl anions (C₅H₅⁻). mdpi.com

Orbital Contributions to Bonding (e.g., 4f, 5d orbital involvement)

The covalent component of the metal-ligand bond in tris(cyclopentadienyl)cerium involves the overlap of metal and ligand orbitals. A key question in f-element chemistry is the extent to which the 4f and 5d orbitals of cerium participate in this bonding. While 4f orbitals in lanthanides are often considered to be core-like and not significantly involved in bonding, studies on cerium complexes have shown that this is not always the case. nih.govucl.ac.uk

Theoretical calculations have revealed that both 4f and 5d orbitals of cerium contribute to the molecular orbitals involved in bonding. nih.govucl.ac.uk For example, in a cerium(IV) imido complex, the cerium contribution to the bonding molecular orbitals was found to be split between its 5d and 4f orbitals. acs.org Similarly, in other cerium complexes, NBO analysis has indicated donation of ligand electron density into the unfilled Ce 6s, 4f, and 5d orbitals. researchgate.net The involvement of 4f orbitals in bonding is a significant finding, as it challenges the traditional view of their non-bonding nature in lanthanide complexes. ucl.ac.uk The hybridization of Ce 4f and 5d valence orbitals in π bonds, however, can result in weaker metal-ligand π bonding compared to transition metal analogues. researchgate.net

Analysis of Cerium Oxidation States and f-Electron Localization/Delocalization

The oxidation state of cerium in organometallic compounds, particularly with electron-rich ligands like cyclopentadienyl, can be ambiguous. While formally assigned as Ce(III) or Ce(IV), computational studies reveal a more complex electronic reality.

Computational Insights into Oxidation State Ambiguities

Computational analyses of formally Ce(IV) organometallic systems with carbon-based ligands indicate that the total number of cerium 4f electrons is closer to that of a Ce(III) system. ucl.ac.uk This suggests a significant degree of electron delocalization and covalency. For instance, in cerocene, a related cerium cyclopentadienyl complex, the ground state is debated, with analyses suggesting either a Ce(IV) or a mixed-valence assignment. researchgate.net

In the case of a Ce(III) complex with a tripodal tris(siloxide) ligand, one-electron reduction leads to a species where the cerium oxidation state is computationally determined to be between +II and +III, with partial reduction of an arene component of the ligand. rsc.org This highlights the ligand's role in accommodating redox changes and influencing the effective oxidation state of the cerium center. Further reduction of this complex resulted in a population of 1.3 electrons on the cerium and 0.7 on the mesitylene (B46885) ring, indicating significant electron delocalization. rsc.org

Studies on tris(cyclopentadienyl)cerium(IV) alkoxide complexes show that the cyclopentadienyl ligands stabilize the Ce(IV) oxidation state. sci-hub.se The stability of the Ce(IV) state is influenced by the nature of the ancillary ligand, with alkoxy ligands providing the highest stabilization, followed by siloxy and then halogenido ligands. sci-hub.se This stabilization is attributed to the electron-donating ability of these ligands. sci-hub.se

The following table summarizes the formal oxidation states and computationally observed electron distributions in selected cerium complexes:

| Compound/System | Formal Ce Oxidation State | Computational Insights on Electron Distribution |

|---|---|---|

| Formally Ce(IV) organometallics | +4 | Total 4f electron count closer to Ce(III) systems. ucl.ac.uk |

| Reduced Ce(III) tris(siloxide) | +2 | Oxidation state between +II and +III; partial reduction of the ligand. rsc.org |

| Further reduced Ce(III) tris(siloxide) | +1 | 1.3 electrons on Ce, 0.7 on mesitylene ring. rsc.org |

| Tris(cyclopentadienyl)cerium(IV) alkoxides | +4 | Cyclopentadienyl ligands stabilize the +4 state. sci-hub.se |

Characterization of f-Electron Density and Hybridization

In Tris(cyclopentadienyl)cerium(III), the cerium center has a 4f¹ electronic configuration. smolecule.com This single 4f electron is largely localized on the metal center with minimal participation in metal-ligand bonding. smolecule.com Computational studies on similar cerium organometallic complexes confirm that the 4f orbital of cerium remains largely non-bonding. smolecule.com

However, in formally Ce(IV) systems, while the 4f electron count is closer to Ce(III), a clear distinction exists. Ce(III) systems exhibit a localized f-electron, whereas formally Ce(IV) systems show a delocalized f-electron density. ucl.ac.uk This delocalization suggests a degree of covalency and f-orbital participation in bonding.

Under an equatorial ligand field, such as that provided by cyclopentadienyl ligands, the f-orbitals are destabilized for oblate-shaped ions like cerium. rsc.org This can influence the relative energies of the 4fⁿ⁺¹ and 4fⁿ5d¹ configurations. rsc.org In Ce³⁺, spin-orbit coupling leads to mixing of f-orbitals, resulting in fractional occupations. rsc.org

The table below outlines the characteristics of f-electrons in different cerium cyclopentadienyl systems.

| System | Cerium Oxidation State | f-Electron Characteristics |

|---|---|---|

| Tris(cyclopentadienyl)cerium(III) | +3 | Localized 4f¹ electron, minimally involved in bonding. smolecule.com |

| Formally Ce(IV) organometallics | +4 | Delocalized f-electron density. ucl.ac.uk |

| Ce³⁺ under equatorial ligand field | +3 | Destabilized f-orbitals, spin-orbit coupling induces mixing and fractional occupation. rsc.org |

Frontier Molecular Orbital Analysis and Electronic Transitions

Frontier molecular orbital (FMO) analysis provides insights into the electronic transitions and reactivity of Tris(cyclopentadienyl)cerium. In related cerium(III) organometallic complexes, the highest occupied molecular orbitals (HOMOs) are primarily ligand-based. smolecule.com Time-dependent density functional theory (TD-DFT) calculations on these systems reveal that electronic transitions predominantly occur between ligand-based orbitals and the empty 5d orbitals of cerium, bypassing the filled 4f orbital. smolecule.com

For a tetravalent tris(cyclopentadienyl)cerium alkoxide complex, the lowest unoccupied molecular orbitals (LUMO to LUMO+6) are largely metal-centered with significant Ce 4f character. nih.gov The HOMOs, on the other hand, are mostly delocalized phenoxide-centered orbitals in this specific alkoxide derivative. nih.gov

A study on tris(cyclopentadienyl) complexes with cyclohexylisonitrile ligands indicated that the HOMO-LUMO gap and the nature of the frontier orbitals are influenced by the specific lanthanide. mdpi.com

The following table summarizes the frontier molecular orbital characteristics for different types of Tris(cyclopentadienyl)cerium complexes.

| Complex Type | HOMO Characteristics | LUMO Characteristics | Electronic Transitions |

|---|---|---|---|

| Cerium(III) organometallics | Primarily ligand-based. smolecule.com | Empty 5d orbitals of cerium. smolecule.com | Ligand-based orbitals to empty 5d orbitals of cerium. smolecule.com |

| Tetravalent tris(cyclopentadienyl)cerium alkoxide | Mostly delocalized phenoxide-centered. nih.gov | Largely metal-centered with Ce 4f character. nih.gov | Not specified. |

| Tris(cyclopentadienyl)lanthanide cyclohexylisonitrile | Varies with lanthanide. mdpi.com | Varies with lanthanide. mdpi.com | Not specified. |

An exploration of the electrochemical behavior of Tris(cyclopentadienyl)cerium reveals a rich redox landscape centered on the accessible Ce(III)/Ce(IV) couple. This article details the redox processes, the techniques used for their characterization, and the profound influence of the ligand sphere on the electronic properties of the cerium center.

Structural Analysis and Molecular Dynamics

Solid-State Structural Elucidation (X-ray Diffraction)

Single-crystal X-ray diffraction has been an indispensable tool for determining the precise solid-state structure of Tris(cyclopentadienyl)cerium. These studies have revealed a complex and intriguing molecular arrangement. The crystal structure of Tris(cyclopentadienyl)cerium has been successfully determined, though the process is noted to be complicated by the occurrence of intrinsic twinning in the crystals. wikipedia.org

The bonding between the cerium center and the cyclopentadienyl (B1206354) ligands is a key aspect of its molecular structure. In the related substituted complex, tris(1,3-di-tert-butylcyclopentadienyl)cerium ([Ce(Cp'')₃]), the average Ce-C bond distance has been reported to be approximately 2.83 Å, with a Ce-to-ring-centroid distance of 2.596 Å. While these values are for a sterically hindered derivative, they provide a valuable reference for the parent Cp₃Ce compound. The coordination geometry around the cerium atom in such complexes is generally described as trigonal planar with respect to the centroids of the cyclopentadienyl rings.

Interactive Table: Selected Geometric Parameters for a Substituted Tris(cyclopentadienyl)cerium Complex.

| Parameter | Value (Å) |

| Average Ce-C distance | ~2.83 |

| Ce to ring centroid distance | 2.596 |

Note: Data is for the substituted complex [Ce(Cp'')₃] and serves as an approximation for Cp₃Ce.

A notable challenge in the crystallographic analysis of Tris(cyclopentadienyl)cerium is the phenomenon of intrinsic twinning. wikipedia.org Twinning occurs when two or more individual crystals are intergrown in a symmetrical manner. This can complicate the diffraction pattern and requires specialized data collection and refinement strategies to solve the crystal structure accurately. The presence of twinning in Cp₃Ce suggests a high degree of symmetry in its crystal lattice and can be indicative of subtle energetic preferences for different crystal growth orientations.

Solution-Phase Structural Characterization and Dynamics

While the solid-state structure provides a static picture, the behavior of Tris(cyclopentadienyl)cerium in solution is often more relevant to its reactivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in understanding its solution-phase structure and dynamic processes.

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. However, the paramagnetic nature of the Ce(III) ion in Tris(cyclopentadienyl)cerium presents a significant challenge for conventional NMR analysis. The unpaired f-electron on the cerium center causes large shifts and broadening of the NMR signals, making spectral interpretation difficult. For instance, the ¹H NMR spectrum of the substituted complex [Ce(Cp'')₃] shows highly shifted signals for the cyclopentadienyl protons, appearing at 17.14 ppm and 26.30 ppm, with the tert-butyl protons shifted to -5.01 ppm. The paramagnetism also precluded the assignment of its ¹³C{¹H} NMR spectrum. nih.gov

Despite these challenges, solid-state NMR studies on the diamagnetic analogue, Tris(cyclopentadienyl)lanthanum (Cp₃La), have provided valuable insights. High-resolution ¹³C solid-state NMR of Cp₃La offers evidence regarding the dynamics and bonding situation of the cyclopentadienyl ligands, which can be extrapolated to understand the behavior of the cerium compound. wikipedia.org

Reactivity and Reaction Mechanisms

Reactions with Protic and E-H Substrates

Tris(cyclopentadienyl)cerium, like many organometallic compounds, is sensitive to protic substrates. Its reactivity is characterized by the protonolysis of the cerium-cyclopentadienyl bond.

The most straightforward example of this reactivity is its reaction with water. When exposed to water, Tris(cyclopentadienyl)cerium undergoes decomposition to yield cerium(III) hydroxide (B78521) and cyclopentadiene (B3395910) wikipedia.org. This reaction underscores the compound's moisture sensitivity and the basicity of the cyclopentadienyl (B1206354) anion.

The reactivity extends to other protic substrates such as alcohols and thiols. In reactions with alcohols (ROH) and thiols (RSH), the Ce-Cp bond is cleaved to form cyclopentadiene and the corresponding cerium alkoxide or thiolate complexes acs.org. These reactions are driven by the greater thermodynamic stability of the Ce-O and Ce-S bonds compared to the Ce-C bond of the cyclopentadienyl ligand.

A general representation of these reactions is as follows:

(C₅H₅)₃Ce + n E-H → (C₅H₅)₃₋ₙCe(E)ₙ + n C₅H₆ (where E-H = H₂O, ROH, RSH, etc., and E = OH, OR, SR)

The following table summarizes the reactivity of Tris(cyclopentadienyl)cerium with various protic and E-H substrates.

| Protic/E-H Substrate | Product(s) | Observations |

| Water (H₂O) | Cerium(III) hydroxide [Ce(OH)₃], Cyclopentadiene (C₅H₆) | Rapid decomposition wikipedia.org. |

| Alcohols (ROH) | Tris(cyclopentadienyl)cerium alkoxides [(C₅H₅)₂Ce(OR)], Cyclopentadiene (C₅H₆) | Formation of stable alkoxide complexes acs.org. |

| Thiols (RSH) | Tris(cyclopentadienyl)cerium thiolates [(C₅H₅)₂Ce(SR)], Cyclopentadiene (C₅H₆) | Formation of stable thiolate complexes acs.org. |

Ligand Exchange and Redistribution Phenomena

Ligand exchange and redistribution are common phenomena in organometallic chemistry, and Tris(cyclopentadienyl)cerium is no exception. These processes can be influenced by steric hindrance, the electronic nature of the ligands, and the reaction conditions.

While direct studies on the ligand exchange of Tris(cyclopentadienyl)cerium with other cyclopentadienyl-type ligands are not extensively detailed in the provided search results, analogous systems provide insight. For instance, treatment of tris(cyclopentadienyl) complexes like Cp₃CeCl with sodium aryloxides can lead to the formation of mixed-ligand species such as Cp₃Ce(OAr) researchgate.net. This demonstrates that the cyclopentadienyl ligands can remain bound while other ligands are exchanged.

Redistribution reactions, where ligands are scrambled between metal centers, are also a key aspect of the chemistry of cerium cyclopentadienyl complexes. For example, large substituents on alkoxide ligands in bis(pentamethylcyclopentadienyl)cerium(IV) complexes can trigger ligand scrambling to form half-sandwich complexes, Cp*Ce(OR)₃ researchgate.net. This suggests that under certain conditions, Tris(cyclopentadienyl)cerium could undergo redistribution to form species with fewer or more cyclopentadienyl ligands.

The following table provides examples of ligand exchange and redistribution phenomena observed in related cerium cyclopentadienyl complexes.

| Complex | Reactant | Product(s) | Phenomenon |

| Cp₃CeCl | NaOAr | Cp₃Ce(OAr) | Ligand Exchange researchgate.net |

| Cp₂Ce(OR)₂ (large R) | - | CpCe(OR)₃ | Ligand Redistribution (Scrambling) researchgate.net |

Mechanistic Pathways of Organocerium-Mediated Reactions

Organocerium reagents, including those derived from or analogous to Tris(cyclopentadienyl)cerium, are known for their utility in organic synthesis, particularly in addition reactions to carbonyl compounds. The mechanistic pathways of these reactions are generally understood to involve nucleophilic attack of a carbanionic group at the electrophilic carbonyl carbon.

The general mechanism for the addition of an organometallic reagent to a carbonyl group proceeds through the following steps:

Coordination: The Lewis acidic cerium center of the organocerium reagent coordinates to the oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic organic group (in this case, potentially a cyclopentadienyl anion if it were to act as the nucleophile, though more commonly an alkyl or aryl group from a different organocerium reagent) attacks the carbonyl carbon. This step results in the formation of a tetrahedral alkoxide intermediate, with the cerium atom bonded to the oxygen.

Protonation: Subsequent workup with a protic source (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol product ksu.edu.salibretexts.orgpressbooks.publibretexts.org.

This pathway is characteristic of the reactions of many organometallic reagents, and while specific studies detailing the mechanistic intricacies of reactions mediated by Tris(cyclopentadienyl)cerium are not prevalent in the provided results, this general mechanism serves as the foundational model.

Comparative Reactivity Studies with Other Organolanthanide Complexes

The reactivity of Tris(cyclopentadienyl)cerium can be contextualized by comparing it with other organolanthanide complexes, particularly those of its neighbors in the lanthanide series. The size of the lanthanide ion, which decreases across the series (the lanthanide contraction), plays a significant role in the steric environment and reactivity of these complexes.

A study on the reactivity of sterically crowded (C₅Me₅)₃Ln complexes (where Ln = La, Ce, Pr, Nd, Sm) provides valuable comparative insights figshare.com. The study found that the reactivity of these complexes generally increases with the decreasing size of the metal ion, which leads to increased steric crowding figshare.com. This increased steric strain can enhance the tendency for the complex to react in ways that relieve this strain, such as through ligand abstraction or insertion reactions.

For example, the reaction of (C₅Me₅)₃Ln with CO₂ results in the insertion of CO₂ into a Ln-C₅Me₅ bond to form a carboxylate product, (C₅Me₅)₂Ln(O₂CC₅Me₅) figshare.com. The propensity for this reaction is influenced by the identity of the lanthanide.

The following table summarizes the comparative reactivity of (C₅Me₅)₃Ce with other early lanthanide analogues.

| Lanthanide (Ln) in (C₅Me₅)₃Ln | Ionic Radius (pm) | Reactivity Trend | Example Reaction with CO₂ |

| La | 116 | Less Reactive | Forms (C₅Me₅)₂La(O₂CC₅Me₅) figshare.com |

| Ce | 114 | Baseline | Forms (C₅Me₅)₂Ce(O₂CC₅Me₅) figshare.com |

| Pr | 113 | More Reactive | Forms (C₅Me₅)₂Pr(O₂CC₅Me₅) figshare.com |

| Nd | 111 | More Reactive | Forms (C₅Me₅)₂Nd(O₂CC₅Me₅) figshare.com |

| Sm | 108 | Most Reactive | Forms (C₅Me₅)₂Sm(O₂CC₅Me₅) figshare.com |

This trend highlights that Tris(cyclopentadienyl)cerium holds a central position in the reactivity of the early organolanthanide metallocenes, with its reactivity being intermediate to its larger and smaller counterparts.

Advanced Applications and Precursor Chemistry

Precursors for Advanced Materials Synthesis

Tris(cyclopentadienyl)cerium and its derivatives are valuable as precursor materials for creating a range of advanced materials, from thin films to complex hybrid structures. americanelements.com Their organometallic nature makes them suitable for deposition techniques that require volatile and reactive sources of cerium. americanelements.comstrem.com

Tris(cyclopentadienyl)cerium and its substituted analogues, such as Tris(isopropylcyclopentadienyl)cerium, are utilized as precursors in various chemical vapor deposition (CVD) methods to produce thin films. strem.comabcr.comnih.gov These techniques, including Atomic Layer Deposition (ALD), CVD, and Metal-Organic Chemical Vapor Deposition (MOCVD), are essential for manufacturing complex semiconductor multilayer structures for optoelectronics, such as light-emitting diodes (LEDs). wikipedia.orgaixtron.comamec-inc.com

In these processes, ultrapure precursor gases are introduced into a reactor where they decompose and react on a substrate surface to grow crystalline layers. wikipedia.org The choice of precursor is critical, as its volatility, thermal stability, and reactivity dictate the quality and composition of the resulting film. nih.gov Organometallic compounds like Tris(cyclopentadienyl)cerium are often preferred for their suitability in these applications. americanelements.com For instance, Tris(cyclopentadienyl)cerium has been evaluated as a potential dopant source in the Atomic Layer Epitaxy (ALE) and CVD of Cerium-doped strontium sulfide (B99878) (SrS:Ce) for thin-film electroluminescent displays. ereztech.com Studies have shown that it can decompose more efficiently than other precursors, leading to reduced hydrocarbon contamination in the final film. ereztech.com

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | (C₅H₅)₃Ce | strem.com |

| Appearance | Yellow powder | americanelements.comabcr.com |

| Boiling Point | Sublimes at 230°C / 0.01 mm Hg | abcr.com |

| Application Techniques | ALD, CVD, MOCVD | strem.comabcr.com |

| Use Case | Precursor for cerium-containing thin films and dopant source. | americanelements.comereztech.com |

Organometallic compounds are a key class of precursors for the synthesis of nanomaterials. The synthesis of cerium oxide nanoparticles often employs cerium-containing precursors, which are decomposed under controlled conditions to form nanostructures like nanocubes, nanorods, and nanospheres. benthamscience.comnih.gov While many synthesis methods use simpler cerium salts like cerium nitrate (B79036), organometallic precursors such as Tris(cyclopentadienyl)cerium offer an alternative route for creating highly pure, specialized cerium-based nanomaterials. americanelements.commdpi.com The properties of the resulting nanoparticles, including size and morphology, can be manipulated by altering synthesis parameters. nih.gov

The unique catalytic and redox properties of ceria nanoparticles are heavily dependent on the ratio of Ce³⁺ to Ce⁴⁺ ions on their surface, a feature that can be influenced by the choice of precursor and synthesis method. nih.govnih.gov

Tris(cyclopentadienyl)cerium also plays a role in the creation of hybrid organic-inorganic materials. In deposition techniques like Molecular Layer Deposition (MLD), organic precursors can be combined with inorganic precursors used in ALD, such as Tris(cyclopentadienyl)cerium, to grow hybrid films. abcr.com This approach significantly expands the range of possible materials that can be synthesized, opening up a vast number of possibilities for creating novel hybrid films with tailored properties by drawing from the large library of available organic molecules. abcr.com

Catalytic Applications in Organic Synthesis

The catalytic activity of cerium compounds is a cornerstone of their industrial and academic importance. youtube.com Tris(cyclopentadienyl)cerium is noted as a useful catalyst in industrial chemistry and organic synthesis. americanelements.com This catalytic prowess is fundamentally linked to the electronic structure of the cerium atom. americanelements.com

Cerium-based catalysts are pivotal in many chemical processes, including oxidation reactions like CO oxidation. rsc.orgnih.gov The efficiency of these catalysts is driven by the ability of cerium to cycle between its +3 and +4 oxidation states. rsc.org The Ce³⁺ species, as found in Tris(cyclopentadienyl)cerium, acts as an electron reservoir, which is essential for enhancing catalytic performance in redox reactions. rsc.org In ceria-based catalysts, the Ce³⁺ sites are crucial for triggering reactions by interacting with reactants. rsc.org The presence of Ce³⁺ facilitates the activation of molecules, for example, by providing the excess electron that serves as a reactive center. rsc.org

| Catalytic Process | Role of Cerium Center | Key Oxidation States | Reference |

|---|---|---|---|

| Redox Reactions (e.g., CO Oxidation) | Acts as an electron reservoir, facilitating electron transfer. | Ce³⁺ / Ce⁴⁺ | rsc.org |

| Oxygen Storage/Release | Enables the formation and refilling of oxygen vacancies in the lattice. | Ce³⁺ / Ce⁴⁺ | rsc.org |

| C-H Bond Functionalization | Participates in a photoredox cycle to generate reactive radicals. | Ce³⁺ / Ce⁴⁺ | rsc.org |

The foundation of cerium's catalytic activity lies in the facile redox transition between the Ce³⁺ and Ce⁴⁺ states. americanelements.com This electron transfer capability is central to its function in catalysis. nih.gov On the surface of ceria-based materials, the ratio of Ce³⁺ to Ce⁴⁺ ions determines the material's ability to participate in oxidation and reduction processes. nih.gov The Ce³⁺ ion can donate an electron, becoming oxidized to Ce⁴⁺, while the Ce⁴⁺ ion can accept an electron, being reduced to Ce³⁺. nih.gov

This redox couple is fundamental to mechanisms like the Mars-van Krevelen mechanism for CO oxidation, where lattice oxygen is used to oxidize CO, creating an oxygen vacancy and reducing Ce⁴⁺ to Ce³⁺. rsc.org The vacancy is then replenished by gas-phase oxygen, which re-oxidizes the Ce³⁺ back to Ce⁴⁺, completing the catalytic cycle. rsc.org Even in oxidizing environments, some Ce³⁺ species can persist on the surface, highlighting their importance in maintaining the catalytic cycle. rsc.org This electron transfer process is not limited to small molecules; it has been shown that cerium oxide nanoparticles can facilitate the reduction and oxidation of biological molecules like cytochrome c, a process mediated by the Ce³⁺/Ce⁴⁺ couple on the nanoparticle surface. nih.gov

Ligand Design for Tailored Catalytic Performance

The catalytic activity of organocerium complexes, including those based on the tris(cyclopentadienyl) scaffold, can be significantly influenced by the strategic design of the cyclopentadienyl (B1206354) (Cp) ligands. Modifications to the steric and electronic properties of the Cp ring can provide kinetic stabilization, influence reaction pathways, and in the case of chiral ligands, induce enantioselectivity in catalytic transformations. unt.edusnnu.edu.cnresearchgate.net

Furthermore, the electronic nature of the substituents on the Cp ring can modulate the reactivity of the cerium center. Electron-donating or electron-withdrawing groups can alter the Lewis acidity of the metal, which in turn affects its interaction with substrates and its catalytic activity. While specific studies detailing a systematic variation of electronic effects on the catalytic performance of tris(cyclopentadienyl)cerium are not abundant, the general principles of ligand electronic effects in organometallic catalysis are well-established and applicable. illinois.eduresearchgate.net

The introduction of chirality to the cyclopentadienyl ligand framework has emerged as a powerful strategy for asymmetric catalysis. snnu.edu.cnresearchgate.netnih.govscispace.com Chiral cyclopentadienyl (Cpx) ligands have been successfully employed in combination with various transition metals to catalyze a wide range of enantioselective transformations. researchgate.netnih.gov Although the application of chiral Cpx ligands in cerium-catalyzed asymmetric reactions is a developing area, the established success with other metals, including rare-earth elements, suggests significant potential. snnu.edu.cnscispace.com The design of these chiral ligands often involves fusing a chiral backbone to the Cp ring or incorporating chiral substituents, thereby creating a chiral pocket around the metal center that can discriminate between enantiotopic faces of a prochiral substrate.

Table 1: Examples of Substituted Cyclopentadienyl Ligands and Their Potential Effects on Catalytic Performance

| Ligand Type | Substituent Example | Potential Effect on Cerium Complex | Reference |

| Sterically Demanding | Di-tert-butylcyclopentadienyl | Increased kinetic stability, slower decomposition | unt.eduescholarship.org |

| Sterically Demanding | Trimethylsilyl(t-butyl)cyclopentadienyl | Provides a symmetry label for mechanistic studies | unt.eduescholarship.org |

| Chiral | Mannitol-derived Cp | Induction of enantioselectivity in asymmetric catalysis | snnu.edu.cn |

| Chiral | BINOL-derived Cp | Access to privileged chiral scaffolds | snnu.edu.cn |

Research in Coordination Chemistry and Organometallic Chemistry

The study of tris(cyclopentadienyl)cerium and its derivatives provides fundamental insights into the nature of metal-ligand interactions and the accessibility of different oxidation states for lanthanides.

Studies of Metal-Ligand Interactions

The bonding in tris(cyclopentadienyl)cerium is predominantly considered to be ionic in nature, a characteristic that distinguishes lanthanide metallocenes from their transition metal counterparts. wikipedia.org This ionic interaction is primarily between the Ce3+ cation and the cyclopentadienide (B1229720) (Cp-) anions. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses of related trivalent lanthanide tris(cyclopentadienyl) complexes confirm the largely ionic character of the metal-ligand bond. nih.gov These studies show that the interaction is governed by the ionic radii of the lanthanide cation, leading to a gradual decrease in metal-ligand bond distances across the lanthanide series. nih.gov For tris(cyclopentadienyl)cerium, the Ce-Cp interaction is characterized by a significant charge separation between the metal center and the cyclopentadienyl rings.

Recent studies on cerium complexes in different oxidation states have highlighted the role of both 4f and 5d orbitals in bonding. acs.org While the bonding in Ce(III) complexes like tris(cyclopentadienyl)cerium is primarily ionic, computational studies on Ce(IV) imido complexes have shown a significant contribution from cerium's 5d orbitals to the covalent character of the Ce=N bond. acs.org This suggests that the nature of the metal-ligand interaction can be tuned by the oxidation state of the cerium and the nature of the ligand.

Spectroscopic studies, such as electronic absorption spectroscopy, reveal characteristic 4f-5d transitions for cerium(III) hydrocarbyl complexes, including those with cyclopentadienyl ligands. escholarship.org These transitions provide valuable information about the electronic structure and the ligand field environment around the cerium ion.

Table 2: Comparison of Cerium-Ligand Bond Characteristics

| Complex Type | Oxidation State of Ce | Dominant Bonding Interaction | Key Orbitals Involved | Reference |

| Tris(cyclopentadienyl)cerium(III) | +3 | Ionic | 4f | wikipedia.org |

| Cerium(IV) Imido Complexes | +4 | Polar Covalent | 4f, 5d | acs.org |

Exploration of Unusual Oxidation States

While the +3 oxidation state is the most stable for cerium in tris(cyclopentadienyl)cerium, significant research has been dedicated to accessing and stabilizing both higher (+4) and lower (+2) oxidation states. mdpi.comrsc.org

Cerium(IV): The synthesis of organometallic Ce(IV) complexes has been a long-standing challenge due to the high oxidizing potential of the Ce4+ ion. mdpi.com However, several strategies have been developed to access tetravalent cerium cyclopentadienyl complexes. One approach involves the oxidation of Ce(III) precursors. For example, the oxidation of CeCp3 with PhICl2 has been reported to form Cp3CeCl. mdpi.com Another route utilizes stable Ce(IV) starting materials, such as cerium ammonium (B1175870) nitrate (CAN), to synthesize complexes like Cp3Ce(OtBu). mdpi.com The electrochemical properties of some pentamethylcyclopentadienyl cerium(IV) complexes have been studied, revealing quasi-reversible redox processes with potentials that are highly dependent on the ancillary ligands. researchgate.netnih.gov These studies show that the +4 oxidation state can be stabilized by judicious ligand choice, with half-sandwich complexes showing better stabilization of the Ce(IV) center than sandwich complexes. researchgate.netnih.gov

Cerium(II): The exploration of the +2 oxidation state for cerium, which has a 4f2 electronic configuration, is a more recent development. The stabilization of such a low oxidation state requires specific ligand environments. Research has shown that complexes containing La2+ and Ce2+ in the formal +2 oxidation state can be synthesized. rsc.org These complexes, with the general formula [K(2.2.2-cryptand)]2[(Cp′2Ln)2(μ-η6:η6-C6H6)] (where Cp' is a substituted cyclopentadienyl ligand), demonstrate that three anionic carbocyclic rings can stabilize these highly reactive Ln2+ ions. rsc.org These Ce(II) complexes are potent four-electron reductants. rsc.org Furthermore, the use of redox-active ligands has enabled the synthesis of complexes that are formally described as "Ce(II)" and even "Ce(I)" analogues, opening up possibilities for multi-electron redox chemistry that is not typically accessible for lanthanides. rsc.org

Q & A

Basic: What synthetic methodologies are most effective for preparing high-purity Tris(cyclopentadienyl)cerium(III), and how do reaction conditions influence product yield?

Answer:

Tris(cyclopentadienyl)cerium(III) is typically synthesized via salt metathesis reactions between cerium(III) halides (e.g., CeCl₃) and cyclopentadienide salts (e.g., KCp) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Critical parameters include:

- Temperature control : Reactions are conducted at sub-ambient temperatures (−78°C) to prevent ligand decomposition.

- Stoichiometric ratios : A 1:3 molar ratio of CeCl₃ to KCp ensures complete ligand substitution.

- Purification : Sublimation or recrystallization from toluene removes unreacted ligands and byproducts. Yield optimization requires strict exclusion of moisture and oxygen, as cerium(III) complexes are highly air-sensitive .

Basic: Which spectroscopic techniques are optimal for confirming the molecular structure and electronic configuration of Tris(cyclopentadienyl)cerium(III)?

Answer:

- X-ray crystallography : Resolves the coordination geometry (e.g., trigonal-planar Cp ligand arrangement) and Ce–C bond distances (~2.5–2.7 Å) .

- NMR spectroscopy : ¹H NMR in deuterated benzene reveals Cp ligand equivalence, though paramagnetic broadening due to Ce(III)’s 4f¹ electron complicates interpretation .

- Magnetic susceptibility measurements : Confirm the +3 oxidation state via effective magnetic moment (~2.4 μB), consistent with a lone 4f electron .

Advanced: How does the coordination flexibility of cerium in Tris(cyclopentadienyl)cerium(III) impact its catalytic activity in small-molecule activation?

Answer:

Cerium’s variable coordination number (up to 12 in crown ether complexes) enables unique reactivity . For example:

- Redox activity : The Ce(III)/Ce(IV) couple facilitates electron transfer in catalytic cycles, though stabilizing Ce(IV) requires strong-field ligands.

- Substrate binding : The open coordination site in Cp₃Ce allows for substrate (e.g., CO, H₂) insertion, but steric effects from bulky Cp ligands may limit accessibility .

- Computational modeling : Density functional theory (DFT) studies reveal ligand-to-metal charge transfer (LMCT) states critical for activating inert bonds .

Advanced: What experimental approaches resolve contradictions between theoretical predictions and observed redox behavior in cerium cyclopentadienyl complexes?

Answer:

Discrepancies often arise from:

- Ligand-field effects : Theoretical models may underestimate Cp ligand donation, altering redox potentials. Validate via cyclic voltammetry (CV) in non-aqueous media .

- Multiconfigurational character : Ce(III)’s 4f¹ configuration necessitates multireference calculations (e.g., CASSCF) to account for dynamic correlation .

- In situ spectroscopy : Time-resolved UV-Vis or EPR during electrolysis tracks intermediate oxidation states (e.g., Ce(IV)) that challenge conventional Pourbaix diagrams .

Methodological: What safety protocols are critical for handling Tris(cyclopentadienyl)cerium(III) in air-sensitive syntheses?

Answer:

- Inert atmosphere : Use gloveboxes (O₂/H₂O < 1 ppm) or Schlenk lines for transfers .

- Fire prevention : Avoid water-based extinguishers; employ dry sand or Class D fire suppressants for metal fires .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, face shields, and nitrile gloves to mitigate pyrophoric risks .

Advanced: How can magnetometry and variable-temperature NMR elucidate spin-crossover behavior in Tris(cyclopentadienyl)cerium(III) derivatives?

Answer:

- SQUID magnetometry : Measure χ vs. T to detect deviations from Curie-Weiss behavior, indicating ligand-field-induced spin transitions .

- VT-NMR : Paramagnetic shifts at low temperatures (<−40°C) may resolve hyperfine interactions masked by rapid relaxation at room temperature .

- EPR spectroscopy : Detect low-spin Ce(III) intermediates in frozen matrices, though sensitivity to 4f¹ electrons is limited .

Data Analysis: What statistical frameworks address inconsistencies in reported catalytic turnover numbers (TONs) for Tris(cyclopentadienyl)cerium(III) in polymerization studies?

Answer:

- Error source identification : Use ANOVA to isolate variables (e.g., solvent purity, Ce:Cp ratio) causing TON variability .

- Multivariate regression : Correlate reaction parameters (temperature, ligand bulk) with TONs to establish predictive models .

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., TOF normalized by Ce concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.